molecular formula C13H20ClN B1655673 6-Butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 404576-50-7

6-Butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1655673
CAS No.: 404576-50-7
M. Wt: 225.76
InChI Key: HUMOAYMAUBYGMX-UHFFFAOYSA-N
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Description

6-Butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are characterized by a fused benzene and pyridine ring system, which imparts them with unique chemical and biological properties. This compound, in particular, has a butyl group attached to the nitrogen atom of the tetrahydroisoquinoline core, making it a derivative of the parent structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

  • Formation of Tetrahydroisoquinoline Core: The core structure can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a benzene derivative with an amine in the presence of an acid catalyst.

  • Butylation: The resulting tetrahydroisoquinoline is then subjected to a butylation reaction, where a butyl group is introduced using butyl halides or butylating agents under suitable reaction conditions.

  • Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 6-Butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the ring system.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides, and bases such as sodium hydroxide, are typically employed.

Major Products Formed:

  • Oxidation: Quinoline derivatives.

  • Reduction: Reduced tetrahydroisoquinoline derivatives.

  • Substitution: Substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

6-Butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and natural products.

  • Biology: The compound and its derivatives are studied for their biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial properties.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and derivative.

Comparison with Similar Compounds

6-Butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is compared with other similar compounds, such as:

  • 1,2,3,4-Tetrahydroisoquinoline: The parent compound without the butyl group.

  • Other Substituted Tetrahydroisoquinolines: Compounds with different substituents on the tetrahydroisoquinoline core.

Uniqueness: The presence of the butyl group in this compound imparts unique chemical and biological properties compared to its analogs, making it a valuable compound for various applications.

Properties

IUPAC Name

6-butyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-2-3-4-11-5-6-13-10-14-8-7-12(13)9-11;/h5-6,9,14H,2-4,7-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMOAYMAUBYGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(CNCC2)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404576-50-7
Record name Isoquinoline, 6-butyl-1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=404576-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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